![molecular formula C19H32N2O2 B6056950 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BCT-197, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. BCT-197 is a spirocyclic compound that belongs to the class of diazaspiro compounds. This compound has been shown to exhibit anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one exerts its anti-inflammatory and anti-fibrotic effects through the inhibition of the TGF-β signaling pathway. TGF-β is a cytokine that plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of the TGF-β signaling pathway has been implicated in the pathogenesis of various diseases, including fibrosis and cancer. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one inhibits the activation of TGF-β receptors, thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to exhibit anti-inflammatory and anti-fibrotic effects in various in vitro and in vivo models. In animal models of idiopathic pulmonary fibrosis and liver fibrosis, 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the extent of fibrosis and improve lung and liver function. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its specificity for the TGF-β signaling pathway, its anti-inflammatory and anti-fibrotic properties, and its potential therapeutic applications. However, the limitations of using 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in animal models and humans. Additionally, the potential therapeutic applications of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in other diseases, such as cancer and cardiovascular diseases, should be explored. Finally, the development of novel analogs of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one with improved solubility and stability may further enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of a cyclohexylmethylamine derivative with a butyryl chloride derivative, followed by a cyclization reaction. The final product is obtained through a purification process using column chromatography. The synthesis of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases such as idiopathic pulmonary fibrosis, liver fibrosis, and chronic obstructive pulmonary disease. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
2-butanoyl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-2-7-17(22)21-13-11-19(15-21)10-6-12-20(18(19)23)14-16-8-4-3-5-9-16/h16H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYVDCBCGHODLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.